3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a fascinating organic compound. Its complex structure, featuring both aromatic and heterocyclic components, makes it a subject of extensive study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: : One common synthetic route involves the initial formation of a methylsulfonyl-substituted benzene ring. This is followed by the introduction of a propanamide group, utilizing a series of substitution and coupling reactions. Key reagents often include organometallic catalysts, such as palladium or platinum complexes, and the reaction conditions typically involve inert atmospheres (argon or nitrogen) and moderate to high temperatures (60-120°C).
Route 2: : Another method employs a stepwise synthesis starting from simpler precursors like thiophene and pyridine derivatives. The thiophene ring is first functionalized to include the methylsulfonyl group, followed by the construction of the pyridine ring and subsequent coupling to form the final compound. This route may involve conditions such as solvent choices (like toluene or DMF) and reagents like strong bases (sodium hydride).
Industrial Production Methods: Industrial-scale production often involves optimized versions of these routes with a focus on cost-effectiveness and yield maximization. Continuous flow reactors, advanced catalytic systems, and automated systems are employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups or convert carbonyl functionalities within the molecule.
Substitution: : Halogenation or nitration can be performed on the aromatic rings, allowing further functionalization.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : N-bromosuccinimide for bromination, nitric acid for nitration.
Major Products Formed: These reactions typically yield derivatives with altered electronic properties, potentially useful for various applications, including drug design or material science.
Scientific Research Applications
Chemistry:
Used as a precursor in synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry studies due to its multiple functional groups.
Potential inhibitor of specific enzymes due to its structural motifs, useful in biochemical assays.
Under investigation for its pharmacological properties, potentially useful as an anti-inflammatory or anticancer agent.
Employed in the production of advanced materials, including organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Often targets proteins or nucleic acids, binding through non-covalent interactions.
Pathways Involved: : May modulate signaling pathways, influence gene expression, or alter enzymatic activity.
Comparison with Similar Compounds
Similar Compounds:
3-(4-Methylsulfonyl)phenyl derivatives: : Share the sulfonylbenzene core but differ in side chains.
N-((5-Phenylpyridin-3-yl)methyl)propanamide: : Lacks the thiophene moiety but similar pyridine scaffold.
Uniqueness: The presence of both thiophene and pyridine rings coupled with a methylsulfonyl group distinguishes 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide from other compounds, contributing to its unique chemical and biological properties.
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Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVAINAFQCHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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